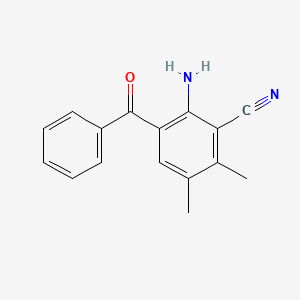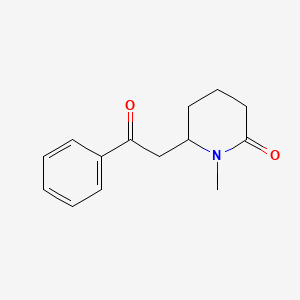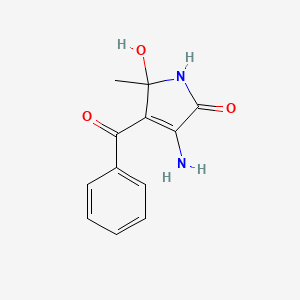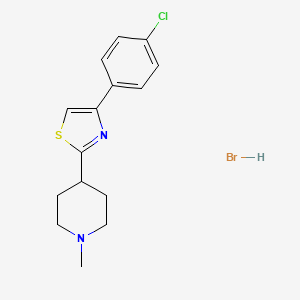
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate is an organic compound that belongs to the class of nitro esters. This compound is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOEt) attached to a butanoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate typically involves the nitration of ethyl 2-(hydroxymethyl)butanoate. This can be achieved through the reaction of ethyl 2-(hydroxymethyl)butanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields a higher purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming ethyl 2-nitrobutanoate.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions where the ethoxy group (-OEt) is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed:
Oxidation: Ethyl 2-nitrobutanoate.
Reduction: Ethyl 2-(hydroxymethyl)-2-aminobutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biochemical pathways involving nitro compounds and their reduction products.
Medicine: Research into nitro esters like this compound explores their potential as prodrugs that release nitric oxide (NO) in biological systems, which has implications for cardiovascular health.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 2-(hydroxymethyl)-2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components. This interaction can lead to the modulation of biochemical pathways, particularly those involving nitric oxide (NO) signaling. The ester group allows for the compound to be hydrolyzed, releasing the active nitro compound in a controlled manner.
Comparaison Avec Des Composés Similaires
Ethyl 2-nitrobutanoate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical pathways.
Methyl 2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 2-(hydroxymethyl)-2-nitropropanoate: Similar structure but with a shorter carbon chain, which can influence its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a nitro group on the same carbon atom. This structural feature imparts distinct reactivity patterns and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88226-53-3 |
|---|---|
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
ethyl 2-(hydroxymethyl)-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO5/c1-3-7(5-9,8(11)12)6(10)13-4-2/h9H,3-5H2,1-2H3 |
Clé InChI |
FXBCGQAVGPJBSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)




![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)




![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
